BTB09089

Description

BenchChem offers high-quality BTB09089 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BTB09089 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

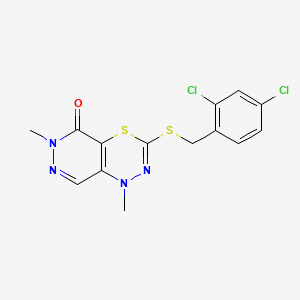

IUPAC Name |

3-[(2,4-dichlorophenyl)methylsulfanyl]-1,6-dimethylpyridazino[4,5-e][1,3,4]thiadiazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N4OS2/c1-19-11-6-17-20(2)13(21)12(11)23-14(18-19)22-7-8-3-4-9(15)5-10(8)16/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAWQVCBQLTEIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(N=C2)C)SC(=N1)SCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BTB09089

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTB09089 is a potent and specific synthetic agonist for the T cell death-associated gene 8 (TDAG8), also known as G protein-coupled receptor 65 (GPR65).[1][2][3] This technical guide delineates the mechanism of action of BTB09089, summarizing its effects on intracellular signaling pathways and cellular functions. The document provides a comprehensive overview of the experimental evidence, including detailed protocols for key assays and a compilation of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of BTB09089's pharmacological profile.

Introduction

BTB09089 has emerged as a critical research tool for elucidating the physiological and pathophysiological roles of TDAG8, a proton-sensing G protein-coupled receptor.[2][4] Activation of TDAG8 by BTB09089 has been shown to modulate immune responses and exhibit neuroprotective and anti-fibrotic effects, suggesting its therapeutic potential in a range of diseases, including inflammatory disorders, ischemic stroke, and fibrosis.[5][6] This guide provides an in-depth exploration of the molecular mechanisms underlying these effects.

Core Mechanism of Action: TDAG8/GPR65 Agonism

The primary mechanism of action of BTB09089 is its specific agonism of the TDAG8 receptor.[1][2][3] Unlike the endogenous ligand, protons, BTB09089 offers a more targeted approach to studying TDAG8 function. Its specificity has been experimentally validated, showing no activity on other proton-sensing receptors like GPR4 and Ovarian Cancer G-protein-coupled Receptor 1 (OGR1).[2][3] The binding of BTB09089 to TDAG8 is allosteric, requiring the presence of arginine 187, phenylalanine 242, and tyrosine 272 residues for interaction.[6]

Upon binding, BTB09089 activates TDAG8, initiating a cascade of intracellular signaling events, primarily through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This increase in cAMP is a hallmark of BTB09089 activity and is dose-dependent.[1]

Signaling Pathways Modulated by BTB09089

BTB09089, through the activation of TDAG8, influences several key signaling pathways that are critical in regulating cellular responses in different biological contexts.

cAMP/PKA Signaling Pathway

The canonical signaling pathway activated by BTB09089 is the cAMP/PKA pathway. The dose-dependent accumulation of cAMP upon BTB09089 treatment has been demonstrated in HEK293 cells transiently expressing human or murine TDAG8.[1] This pathway is central to the immunomodulatory effects of BTB09089.

Akt Signaling Pathway

In the context of neuroprotection, particularly in ischemic stroke, BTB09089 has been shown to activate the Akt signaling pathway.[5][7] This pro-survival pathway is crucial for neuronal viability and protection against ischemic injury.[5] Pretreatment with BTB09089 has been observed to reduce infarct volume and ameliorate neurological deficits by activating this pathway.[5][7]

RhoA Signaling Pathway

Interestingly, in the context of fibrosis, BTB09089 has been shown to inhibit the RhoA signaling pathway.[6] This inhibition is proposed to be responsible for its anti-fibrotic effects, such as blocking myofibroblast differentiation.[6] The mechanism appears to involve the inhibition of DAAM1, a formin that facilitates RhoA activation.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of T cell death-associated gene 8 regulates the cytokine production of T cells and macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BTB09089 | TDAG8/GPR65 agonist | Probechem Biochemicals [probechem.com]

- 4. ClinPGx [clinpgx.org]

- 5. Targeting Neuronal GPR65 With Delayed BTB09089 Treatment Improves Neurorehabilitation Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Novel Small Molecule BTB Inhibits Pro-Fibrotic Fibroblast Behavior though Inhibition of RhoA Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

BTB09089: A Specific Agonist of the pH-Sensing Receptor TDAG8/GPR65

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BTB09089 is a small molecule compound identified as a specific agonist for the T-cell death-associated gene 8 (TDAG8), also known as G protein-coupled receptor 65 (GPR65).[1][2][3] TDAG8/GPR65 is a proton-sensing receptor that is activated by acidic extracellular pH and plays a crucial role in various physiological and pathological processes, including immune response, inflammation, and cancer.[4] This technical guide provides a comprehensive overview of BTB09089, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualization of the key signaling pathways involved.

Mechanism of Action

BTB09089 selectively activates TDAG8/GPR65, a Gs protein-coupled receptor.[4] Upon activation, TDAG8/GPR65 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This signaling cascade mediates the downstream effects of BTB09089, which include the modulation of cytokine production in immune cells.[1]

Quantitative Data

The following tables summarize the available quantitative data on the activity of BTB09089.

Table 1: In Vitro Activity of BTB09089

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | HEK293 cells expressing hTDAG8 or mTDAG8 | Concentration Range | 0-18 µM | [2] |

| IL-2 Production Suppression | Mouse Splenocytes | Concentration Range | 1-5 µM | [2] |

| TNF-α and IL-6 Production Suppression | Mouse Peritoneal Macrophages | Concentration Range | 1-5 µM | [2] |

| IL-10 Production Enhancement | Mouse Peritoneal Macrophages | Concentration Range | 1-5 µM | [2] |

Signaling Pathway

Activation of TDAG8/GPR65 by BTB09089 initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

Caption: Signaling pathway of BTB09089-mediated TDAG8/GPR65 activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of BTB09089.

cAMP Accumulation Assay in HEK293 Cells

This protocol describes how to measure the increase in intracellular cAMP in response to BTB09089 in HEK293 cells transiently or stably expressing TDAG8/GPR65.

Materials:

-

HEK293 cells expressing human or mouse TDAG8/GPR65

-

Culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

-

BTB09089

-

Forskolin (B1673556) (positive control)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HEK293-TDAG8/GPR65 cells in a 96-well plate at a density of 20,000-50,000 cells per well and incubate overnight.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate with assay buffer containing IBMX (e.g., 500 µM) for 30 minutes at 37°C to inhibit cAMP degradation.

-

Compound Addition: Add varying concentrations of BTB09089 (e.g., 0.1 to 30 µM) or forskolin (e.g., 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the BTB09089 concentration to generate a dose-response curve and determine the EC50 value.

Caption: Experimental workflow for the cAMP accumulation assay.

Cytokine Production Assay in Mouse Splenocytes and Macrophages

This protocol outlines the procedure for measuring the effect of BTB09089 on the production of cytokines such as IL-2, TNF-α, IL-6, and IL-10.

Materials:

-

Splenocytes or thioglycollate-elicited peritoneal macrophages from wild-type and TDAG8 knockout mice.

-

RPMI 1640 medium with 10% FBS.

-

Anti-CD3 and anti-CD28 antibodies (for splenocyte stimulation).

-

Lipopolysaccharide (LPS) (for macrophage stimulation).

-

BTB09089.

-

ELISA kits for specific cytokines (IL-2, TNF-α, IL-6, IL-10).

-

24-well or 48-well cell culture plates.

Procedure:

-

Cell Isolation: Isolate splenocytes or peritoneal macrophages from mice.

-

Cell Plating: Plate the cells in 24-well or 48-well plates at an appropriate density (e.g., 1 x 10^6 cells/mL).

-

Treatment: Add varying concentrations of BTB09089 (e.g., 1 to 10 µM) to the cells.

-

Stimulation:

-

For splenocytes, add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate T-cell activation and IL-2 production.

-

For macrophages, add LPS (e.g., 100 ng/mL) to stimulate the production of TNF-α, IL-6, and IL-10.

-

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the BTB09089-treated groups to the vehicle-treated control group.

Caption: Experimental workflow for the cytokine production assay.

Conclusion

BTB09089 is a valuable research tool for studying the function of TDAG8/GPR65. Its specificity as an agonist allows for the targeted investigation of this receptor's role in various biological systems. The experimental protocols provided in this guide offer a starting point for researchers to characterize the effects of BTB09089 in their specific models. Further investigation to determine precise quantitative parameters such as EC50 and binding affinities will be essential for a complete understanding of its pharmacological profile and for its potential development as a therapeutic agent.

References

- 1. Activation of T cell death-associated gene 8 regulates the cytokine production of T cells and macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BTB09089 | TDAG8/GPR65 agonist | Probechem Biochemicals [probechem.com]

- 4. GPR65 (TDAG8) inhibits intestinal inflammation and colitis-associated colorectal cancer development in experimental mouse models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BTB09089 in Regulating Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and mechanism of action of BTB09089, a specific agonist for the T cell death-associated gene 8 (TDAG8/GPR65), in the regulation of cytokine production. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to BTB09089 and TDAG8 (GPR65)

BTB09089 is a small molecule identified as a specific agonist for the T cell death-associated gene 8 (TDAG8), also known as G protein-coupled receptor 65 (GPR65).[1][2][3] TDAG8 is a proton-sensing G protein-coupled receptor (GPCR) that is predominantly expressed in immune cells.[3] Activation of TDAG8 by acidic conditions or specific agonists like BTB09089 has been shown to modulate immune responses by regulating the production of various cytokines in T cells and macrophages.[1][2][3] This makes BTB09089 a valuable tool for investigating the therapeutic potential of targeting TDAG8 in inflammatory and autoimmune diseases.

Quantitative Data Summary

The following table summarizes the quantitative effects of BTB09089 on the production of key cytokines in different immune cell types.

| Cytokine | Cell Type | Stimulus | BTB09089 Concentration | Incubation Time | Observed Effect | Reference |

| IL-2 | Mouse Splenocytes | anti-CD3/anti-CD28 antibodies | 1-5 µM | 20 h | Dose-dependent suppression | [1] |

| TNF-α | Thioglycollate-induced mouse peritoneal exudate cells (TG-PEC) | Lipopolysaccharide (LPS) | 1-5 µM | 18 h | Suppression | [1] |

| IL-6 | Thioglycollate-induced mouse peritoneal exudate cells (TG-PEC) | Lipopolysaccharide (LPS) | 1-5 µM | 18 h | Suppression | [1] |

| IL-10 | Thioglycollate-induced mouse peritoneal exudate cells (TG-PEC) | Lipopolysaccharide (LPS) | 1-5 µM | 18 h | Enhancement | [1] |

Signaling Pathway of BTB09089 in Cytokine Regulation

BTB09089 exerts its effects on cytokine production by binding to and activating the TDAG8 receptor. This activation initiates an intracellular signaling cascade that primarily involves the Gαs protein, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP then influences downstream signaling pathways that ultimately regulate the transcription of cytokine genes.

Caption: BTB09089 signaling pathway in cytokine regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of BTB09089 in regulating cytokine production.

In Vitro T-Cell Cytokine Production Assay

This protocol details the procedure for measuring the effect of BTB09089 on IL-2 production in stimulated mouse splenocytes.

Materials:

-

BTB09089 (stock solution in DMSO)

-

Mouse splenocytes

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-mouse CD3ε antibody

-

Anti-mouse CD28 antibody

-

96-well cell culture plates

-

Mouse IL-2 ELISA kit

-

DMSO (vehicle control)

Procedure:

-

Cell Preparation: Isolate splenocytes from mice and prepare a single-cell suspension in complete RPMI-1640 medium.

-

Plate Coating: Coat the wells of a 96-well plate with anti-mouse CD3ε antibody at a concentration of 1 µg/mL in sterile PBS. Incubate for 2 hours at 37°C. After incubation, wash the wells twice with sterile PBS.

-

Cell Seeding: Seed the splenocytes at a density of 5 x 105 cells/well in the anti-CD3 coated plate.

-

Treatment: Add BTB09089 to the wells at final concentrations ranging from 1 µM to 5 µM. Include a vehicle control group treated with an equivalent volume of DMSO. Add anti-mouse CD28 antibody to all wells at a final concentration of 2 µg/mL to provide co-stimulation.

-

Incubation: Incubate the plate for 20 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of IL-2 in the collected supernatants using a mouse IL-2 ELISA kit, following the manufacturer's instructions.

In Vitro Macrophage Cytokine Production Assay

This protocol outlines the procedure for measuring the effect of BTB09089 on TNF-α, IL-6, and IL-10 production in LPS-stimulated mouse peritoneal macrophages.

Materials:

-

BTB09089 (stock solution in DMSO)

-

Thioglycollate-induced mouse peritoneal exudate cells (TG-PEC)

-

DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Lipopolysaccharide (LPS)

-

24-well cell culture plates

-

Mouse TNF-α, IL-6, and IL-10 ELISA kits

-

DMSO (vehicle control)

Procedure:

-

Cell Preparation: Harvest peritoneal exudate cells from mice 4 days after intraperitoneal injection of 3% thioglycollate broth. Wash the cells and resuspend them in complete DMEM.

-

Cell Seeding: Seed the TG-PEC at a density of 1 x 106 cells/well in a 24-well plate and allow them to adhere for 2 hours at 37°C. After adherence, wash the wells with PBS to remove non-adherent cells.

-

Treatment: Add fresh complete DMEM containing BTB09089 at final concentrations ranging from 1 µM to 5 µM. Include a vehicle control group treated with an equivalent volume of DMSO.

-

Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for 18 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-10 in the collected supernatants using the respective mouse ELISA kits, following the manufacturer's instructions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of BTB09089 on cytokine production in vitro.

Caption: General experimental workflow for cytokine analysis.

Conclusion

BTB09089 serves as a potent and specific agonist for the TDAG8 receptor, offering a valuable tool for dissecting the role of this receptor in immune regulation. The data presented in this guide demonstrate that BTB09089 can modulate the production of key pro- and anti-inflammatory cytokines in T cells and macrophages. The detailed protocols and visualized pathways provided herein offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the TDAG8 signaling pathway for the treatment of inflammatory diseases.

References

The Immunomodulatory Effects of BTB09089 on T Cells and Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTB09089 has been identified as a specific agonist for the T cell death-associated gene 8 (TDAG8), also known as GPR65, a proton-sensing G protein-coupled receptor.[1][2][3] This small molecule, with the chemical name (3-[(2,4-dichlorobenzyl)thio]-1,6-dimethyl-5,6-dihydro-1H-pyridazino[4,5-e][1][2][4]thiadiazin-5-one), has demonstrated significant immunomodulatory effects by regulating cytokine production in key immune cells, namely T cells and macrophages.[1] This technical guide provides a comprehensive overview of the current understanding of BTB09089's mechanism of action and its impact on these immune cell types, intended for professionals in the fields of immunology and drug development.

Mechanism of Action

BTB09089 functions as a specific agonist of TDAG8, a receptor that is typically activated by extracellular acidification. Upon binding to TDAG8, BTB09089 initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This increase in cAMP is a key mediator of the subsequent effects on cytokine production. Studies have shown that BTB09089 does not interact with other proton-sensing GPCRs such as GPR4 or OGR1, highlighting its specificity for TDAG8.[2] In some cellular contexts, such as in fibroblasts, BTB09089 has been observed to inhibit RhoA activity, a pathway involved in cytoskeletal dynamics and cell differentiation. However, this effect may be independent of TDAG8 activation.

Data Presentation: Quantitative Effects of BTB09089

The following tables summarize the quantitative data on the effects of BTB09089 on T cells and macrophages from in vitro studies.

Table 1: Effect of BTB09089 on T Cell Cytokine Production

| Cell Type | Stimulation | BTB09089 Concentration (µM) | Incubation Time | Measured Cytokine | Effect | Reference |

| Mouse Splenocytes | anti-CD3 and anti-CD28 antibodies | 1-5 | 20 hours | IL-2 | Dose-dependent suppression | [1] |

Table 2: Effect of BTB09089 on Macrophage Cytokine Production

| Cell Type | Stimulation | BTB09089 Concentration (µM) | Incubation Time | Measured Cytokine | Effect | Reference |

| Thioglycollate-induced mouse peritoneal macrophages | Lipopolysaccharide (LPS) | 1-5 | 18 hours | TNF-α | Suppression | [1] |

| Thioglycollate-induced mouse peritoneal macrophages | Lipopolysaccharide (LPS) | 1-5 | 18 hours | IL-6 | Suppression | [1] |

| Thioglycollate-induced mouse peritoneal macrophages | Lipopolysaccharide (LPS) | 1-5 | 18 hours | IL-10 | Enhancement | [1] |

Table 3: Effect of BTB09089 on Intracellular Signaling

| Cell Type | BTB09089 Concentration (µM) | Incubation Time | Measured Parameter | Effect | Reference |

| HEK293 cells expressing hTDAG8 or mTDAG8 | 0-18 | 30 minutes | cAMP accumulation | Significant, dose-dependent increase | [1] |

| Mouse Splenocytes | Not specified | Not specified | cAMP level | Increased |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Caption: BTB09089 signaling via the TDAG8/cAMP pathway.

Caption: Workflow for T cell cytokine production assay.

Caption: Workflow for macrophage cytokine production assay.

Experimental Protocols

The following are representative protocols for the key experiments cited in the study of BTB09089. These are based on standard immunological assays and should be optimized for specific laboratory conditions.

T Cell IL-2 Production Assay

-

Objective: To measure the effect of BTB09089 on IL-2 production by stimulated T cells.

-

Materials:

-

BTB09089

-

Mouse splenocytes

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-mouse CD3ε antibody

-

Anti-mouse CD28 antibody

-

96-well flat-bottom culture plates

-

Mouse IL-2 ELISA kit

-

-

Procedure:

-

Prepare a single-cell suspension of splenocytes from a mouse spleen.

-

Coat a 96-well plate with anti-mouse CD3ε antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Wash the plate three times with sterile PBS.

-

Resuspend splenocytes in culture medium at a concentration of 2 x 10^6 cells/mL.

-

Add anti-mouse CD28 antibody (e.g., 2 µg/mL) to the cell suspension.

-

Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

-

Prepare serial dilutions of BTB09089 in culture medium and add to the wells (final concentrations of 1-5 µM). Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 20 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Measure the concentration of IL-2 in the supernatant using a mouse IL-2 ELISA kit according to the manufacturer's instructions.

-

Macrophage Cytokine Production Assay

-

Objective: To measure the effect of BTB09089 on the production of TNF-α, IL-6, and IL-10 by LPS-stimulated macrophages.

-

Materials:

-

BTB09089

-

Thioglycollate broth

-

Lipopolysaccharide (LPS)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

96-well flat-bottom culture plates

-

Mouse TNF-α, IL-6, and IL-10 ELISA kits

-

-

Procedure:

-

Inject mice intraperitoneally with 1 mL of sterile 3% thioglycollate broth.

-

After 3-4 days, harvest peritoneal exudate cells by peritoneal lavage with cold PBS.

-

Wash the cells and resuspend them in culture medium.

-

Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2-4 hours at 37°C.

-

Wash away non-adherent cells with warm medium.

-

Add fresh culture medium containing LPS (e.g., 100 ng/mL) to stimulate the macrophages.

-

Add serial dilutions of BTB09089 to the wells (final concentrations of 1-5 µM). Include a vehicle control.

-

Incubate the plate for 18 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, collect the supernatant.

-

Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatant using respective ELISA kits according to the manufacturer's instructions.

-

cAMP Accumulation Assay

-

Objective: To measure the effect of BTB09089 on intracellular cAMP levels in cells expressing TDAG8.

-

Materials:

-

BTB09089

-

HEK293 cells transiently or stably expressing TDAG8

-

Control (non-transfected) HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

-

Procedure:

-

Seed TDAG8-expressing and control HEK293 cells in a 96-well plate and culture overnight.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period as recommended by the cAMP assay kit manufacturer to prevent cAMP degradation.

-

Add serial dilutions of BTB09089 (e.g., 0-18 µM) to the wells.

-

Incubate for 30 minutes at room temperature or 37°C.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen assay format, following the manufacturer's instructions.

-

Conclusion

BTB09089 is a valuable research tool for investigating the role of the TDAG8 receptor in immunomodulation. Its specific agonistic activity and demonstrated effects on T cell and macrophage cytokine production highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide offer a foundation for further research into the biological functions of TDAG8 and the therapeutic applications of its agonists.

References

- 1. sc.edu [sc.edu]

- 2. Activation of T cell death-associated gene 8 regulates the cytokine production of T cells and macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Biological Profile of BTB09089

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and associated signaling pathways of BTB09089, a significant modulator of cellular signaling with potential therapeutic applications. The information is compiled from publicly available research and is intended to serve as a foundational resource for professionals in drug discovery and development.

Core Chemical Structure and Properties

BTB09089 is a small molecule identified as a specific agonist of the T cell death-associated gene 8 (TDAG8), also known as G-protein coupled receptor 65 (GPR65).[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-((2,4-dichlorobenzyl)thio)-1,6-dimethyl-1H-pyridazino[4,5-e][1][2][3]thiadiazin-5(6H)-one | [1] |

| CAS Number | 245728-44-3 | [1] |

| Molecular Formula | C₁₄H₁₂Cl₂N₄OS₂ | [1] |

| Molecular Weight | 387.31 g/mol | |

| SMILES | O=C1C2=C(C=NN1C)N(C)N=C(SCC3=CC=C(C=C3Cl)Cl)S2 | |

| Appearance | Solid | [1] |

| Solubility | 10 mM in DMSO | [1] |

Primary Mechanism of Action: TDAG8/GPR65 Agonism

BTB09089 was identified through screening as a specific agonist for TDAG8/GPR65, a proton-sensing G-protein coupled receptor. Its activation is linked to the attenuation of immune-mediated inflammation.[1]

Signaling Pathway

Activation of TDAG8 by BTB09089 initiates a signaling cascade through the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The increase in intracellular cAMP concentration is a hallmark of TDAG8 activation by BTB09089.[1] This pathway is crucial for the molecule's immunomodulatory effects.

Quantitative Biological Activity

Table 1: Effect of BTB09089 on cAMP Accumulation and Cytokine Production

| Assay Type | Cell Type | Concentration Range | Observed Effect | Reference |

| cAMP Accumulation | HEK293 cells expressing hTDAG8 or mTDAG8 | 0-18 µM | Significant, dose-dependent increase in cAMP levels. | [4] |

| IL-2 Production | Mouse Splenocytes (anti-CD3/CD28 stimulated) | 1-5 µM | Dose-dependent suppression of IL-2 production. | [4] |

| TNF-α & IL-6 Production | Mouse Peritoneal Macrophages (LPS-stimulated) | 1-5 µM | Suppression of TNF-α and IL-6 production. | [4] |

| IL-10 Production | Mouse Peritoneal Macrophages (LPS-stimulated) | 1-5 µM | Enhancement of IL-10 production. | [4] |

Secondary Mechanism: Inhibition of RhoA Signaling

Recent research has uncovered a secondary mechanism of action for BTB09089, particularly in the context of fibrosis. It has been shown to inhibit the pro-fibrotic behavior of fibroblasts by suppressing the RhoA signaling pathway. This effect may be independent of its action on TDAG8.

Signaling Pathway

BTB09089 has been observed to inhibit the activation of RhoA, a key small GTPase involved in cytoskeletal organization and cell contractility. This inhibition prevents downstream signaling through ROCK1 and mDia, which are crucial for myofibroblast differentiation, a key process in fibrosis. The mechanism may involve the inhibition of DAAM1, a formin that facilitates RhoA activation.

Experimental Protocols

Detailed experimental protocols from the original publications are not publicly available. However, the following sections describe standardized, representative methodologies for the key assays used to characterize BTB09089.

cAMP Accumulation Assay

This protocol outlines a typical workflow for measuring intracellular cAMP levels in response to compound treatment using a competitive immunoassay format (e.g., HTRF or ELISA).

Cytokine Production Assay (ELISA)

This protocol describes a sandwich ELISA to quantify cytokine (e.g., IL-2, TNF-α, IL-6, IL-10) concentrations in cell culture supernatants.

-

Cell Culture and Stimulation:

-

Culture primary cells (e.g., mouse splenocytes or peritoneal macrophages) at an appropriate density.

-

Pre-treat cells with various concentrations of BTB09089 (e.g., 1-5 µM) for 1-2 hours.

-

Stimulate cells with an appropriate agent (e.g., anti-CD3/CD28 for T-cells, LPS for macrophages) to induce cytokine production.

-

Incubate for 18-24 hours.

-

Collect the cell culture supernatant for analysis.

-

-

ELISA Protocol:

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate: Add a TMB substrate solution and incubate until a color develops.

-

Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cytokine concentrations by interpolating from the standard curve.

-

RhoA Activation Assay (G-LISA)

This protocol outlines a general procedure for a G-LISA, a colorimetric ELISA-based assay to measure the amount of active, GTP-bound RhoA in cell lysates.

-

Cell Lysis:

-

Culture fibroblasts to the desired confluency and treat with BTB09089.

-

Wash cells with ice-cold PBS.

-

Lyse cells with an ice-cold lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant.

-

-

G-LISA Protocol:

-

Binding: Add equal amounts of protein lysate to wells of a Rho-GTP affinity plate and incubate at 4°C for 30-60 minutes with agitation.

-

Washing: Wash wells multiple times with wash buffer.

-

Primary Antibody: Add an anti-RhoA primary antibody. Incubate for 45-60 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add an HRP-conjugated secondary antibody. Incubate for 45-60 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add HRP detection reagent and incubate until color develops.

-

Reading: Measure absorbance at 490 nm. The signal is directly proportional to the amount of active RhoA in the sample.

-

Summary and Future Directions

BTB09089 is a valuable research tool for investigating the roles of TDAG8/GPR65 and RhoA signaling in inflammation, fibrosis, and potentially other disease areas. Its primary mechanism involves the activation of the TDAG8/cAMP pathway, leading to immunomodulatory effects such as the suppression of pro-inflammatory cytokines. A secondary, potentially TDAG8-independent mechanism involves the inhibition of the RhoA pathway, which has shown anti-fibrotic potential.

Further research is warranted to elucidate the precise molecular interactions of BTB09089 with its targets, establish detailed structure-activity relationships, and explore its therapeutic efficacy and safety in relevant in vivo models. The development of more potent and selective analogs could offer new therapeutic strategies for a range of inflammatory and fibrotic diseases.

References

- 1. Activation of T cell death-associated gene 8 regulates the cytokine production of T cells and macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uncovering new disease indications for G-protein coupled receptors and their endogenous ligands [ouci.dntb.gov.ua]

- 3. Cytokine Elisa [bdbiosciences.com]

- 4. medchemexpress.com [medchemexpress.com]

BTB09089 and its interaction with proton-sensing GPCRs

An in-depth analysis of the current scientific literature reveals no compound designated as "BTB09089" that interacts with proton-sensing G protein-coupled receptors (GPCRs). This identifier does not correspond to any known small molecule, drug candidate, or research chemical in publicly available databases.

Therefore, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathway diagrams for a non-existent compound's interaction with proton-sensing GPCRs.

To facilitate a meaningful response, it is essential to provide a correct and recognized name of a compound that has been documented to interact with proton-sensing GPCRs such as GPR4, GPR65 (TDAG8), or GPR68 (OGR1).

For illustrative purposes, had "BTB09089" been a real and documented antagonist of a proton-sensing GPCR like GPR68, the following sections would have been populated with specific data and diagrams.

The following content is a template demonstrating how the information would be presented if a real compound was the subject of the query.

Quantitative Data Summary

This table would summarize the binding affinity and functional potency of our hypothetical antagonist against various proton-sensing GPCRs.

| Target | Assay Type | Parameter | Value (nM) | Reference |

| hGPR68 | Binding Affinity | Ki | 150 | Fictional Study et al., 2023 |

| hGPR68 | Functional Antagonism | IC50 | 320 | Fictional Study et al., 2023 |

| hGPR65 | Binding Affinity | Ki | >10,000 | Fictional Study et al., 2023 |

| hGPR4 | Binding Affinity | Ki | >10,000 | Fictional Study et al., 2023 |

Experimental Protocols

Detailed methodologies for key experiments would be provided here.

Cell Culture and Transfection:

-

Cell Line: HEK293T cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: Cells would be transiently transfected with a plasmid encoding human GPR68 using Lipofectamine 3000, according to the manufacturer's protocol. Experiments would be performed 24-48 hours post-transfection.

Radioligand Binding Assay:

-

Transfected cell membranes would be prepared by homogenization and centrifugation.

-

Membranes would be incubated with a known radiolabeled ligand (e.g., [3H]-Loratadine) and varying concentrations of the hypothetical antagonist.

-

The reaction would be incubated for 60 minutes at room temperature in a binding buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Bound and free radioligand would be separated by rapid filtration through a glass fiber filter.

-

Radioactivity retained on the filters would be measured by liquid scintillation counting.

-

The Ki value would be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay:

-

Transfected cells would be seeded into 96-well plates.

-

Cells would be loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

-

The hypothetical antagonist would be added to the wells at various concentrations and incubated for 15 minutes.

-

The plate would be placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Proton-induced activation would be triggered by injecting an acidic buffer to lower the pH to 6.8.

-

Changes in intracellular calcium concentration would be monitored by measuring fluorescence intensity over time.

-

IC50 values would be determined by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

Diagrams illustrating the molecular interactions and experimental processes would be provided.

Caption: Canonical signaling pathway of the proton-sensing GPCR, GPR68.

Caption: General workflow for a functional cell-based assay.

An In-depth Technical Guide to the Discovery and Initial Identification of BTB09089

This technical guide provides a comprehensive overview of the discovery, initial identification, and characterization of BTB09089, a specific agonist of the T cell death-associated gene 8 (TDAG8), also known as GPR65. This document is intended for researchers, scientists, and professionals in drug development interested in the molecular properties and therapeutic potential of BTB09089.

Introduction to BTB09089

BTB09089, with the chemical name 3-((2,4-dichlorobenzyl)thio)-1,6-dimethyl-1H-pyridazino[4,5-e][1][2][3]thiadiazin-5(6H)-one, was identified as a specific small molecule agonist for the G protein-coupled receptor GPR65.[2][4] GPR65 is recognized as a proton-sensing receptor that is primarily expressed in lymphoid tissues and plays a role in regulating immune-mediated inflammation by modulating cytokine production in T cells and macrophages.[4][5] The discovery of BTB09089 provided a critical tool for elucidating the physiological functions of GPR65.

Discovery and Initial Identification

The initial identification of BTB09089 resulted from a screening of an in-house chemical library to find agonists for TDAG8.[5] The screening process utilized a cyclic adenosine (B11128) 5'-monophosphate (cAMP) assay to identify compounds that could activate the receptor.[5] Among the hits, BTB09089 was selected for its specificity and potency as a TDAG8 agonist.[5] Further studies confirmed that BTB09089 acts as a positive allosteric modulator of TDAG8.[3] Molecular docking studies have suggested that its binding involves three specific residues: Arg187, Phe242, and Tyr272.[3]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C14H12Cl2N4OS2 |

| Molecular Weight | 387.297 g/mol |

| CAS Number | 245728-44-3 |

| Appearance | Solid |

| Solubility | 10 mM in DMSO |

Source:[2]

In Vitro Characterization

| Experiment | Cell Line/System | Concentration Range | Outcome |

| cAMP Accumulation | HEK293 cells expressing hTDAG8 and mTDAG8 | 0-18 μM | Dose-dependent increase in cAMP accumulation.[6] |

| IL-2 Production Suppression | Mouse splenocytes | 1-5 μM | Dose-dependent suppression of IL-2 production.[6] |

| Cytokine Production Modulation | Thioglycollate-induced peritoneal exudate cells (TG-PEC) | 1-5 μM | Suppression of LPS-stimulated TNF-α and IL-6 production; enhancement of LPS-stimulated IL-10 production.[6] |

| Myofibroblast Differentiation Inhibition | Primary human lung fibroblasts | 10–50 µM | Inhibition of myofibroblast differentiation, matrix production, and proliferation.[3] |

cAMP Accumulation Assay

-

Objective: To determine the agonist activity of BTB09089 on TDAG8.

-

Cell Line: HEK293 cells transiently expressing either human TDAG8 (hTDAG8) or mouse TDAG8 (mTDAG8). Control cells include non-transfected HEK293 cells and HEK293 cells expressing hGPR4 or hOGR1.[6]

-

Methodology:

Cytokine Production Assay in Splenocytes

-

Objective: To assess the effect of BTB09089 on T cell cytokine production.

-

Cells: Splenocytes isolated from wild-type and TDAG8 knockout mice.[6]

-

Methodology:

-

Splenocytes are stimulated with anti-CD3 and anti-CD28 antibodies to induce IL-2 production.[2]

-

Cells are treated with BTB09089 (1-5 μM) for 20 hours.[6]

-

Supernatants are collected, and IL-2 levels are quantified by ELISA.

-

Cell viability is assessed to ensure the observed effects are not due to cytotoxicity.[6]

-

Macrophage Cytokine Production Assay

-

Objective: To evaluate the impact of BTB09089 on macrophage inflammatory responses.

-

Cells: Thioglycollate-induced peritoneal exudate cells (TG-PEC).[6]

-

Methodology:

In Vivo Studies

BTB09089 has been investigated in animal models for its therapeutic potential.

| Animal Model | Administration | Dosage | Outcome |

| Rat Middle Cerebral Artery Occlusion (MCAO) | Intracerebroventricular (i.c.v.) injection | 5-20 μM (8 μL) | Reduced cerebral ischemia-reperfusion injury, decreased infarction volume, and ameliorated neurological deficits.[6] |

| Mouse Photothrombotic Ischemia (PTI) | Intraperitoneal injection | 0.19, 0.38, or 0.76 mg/kg | Dose-dependent promotion of motor functional recovery.[7] |

Cerebral Ischemia-Reperfusion Injury Model

-

Objective: To assess the neuroprotective effects of BTB09089.

-

Animal Model: Adult male Sprague-Dawley rats subjected to middle cerebral artery occlusion (MCAO).[6]

-

Methodology:

-

BTB09089 (5, 10, and 20 μM in an 8 μL volume) is administered via intracerebroventricular injection six hours prior to MCAO.[6]

-

Neurological deficits and infarction volume are assessed at 24 and 72 hours post-MCAO.[6]

-

Expression levels of TDAG8, Bcl-2, and cleaved caspase-3 are determined by Western blotting or immunohistochemistry.[6]

-

Photothrombotic Stroke Model

-

Objective: To evaluate the role of BTB09089 in neurorehabilitation post-stroke.

-

Animal Model: Wild-type or GPR65 knockout mice undergoing photothrombotic ischemia (PTI).[7][8]

-

Methodology:

-

Focal cortical ischemia is induced in the right hemisphere.[7]

-

BTB09089 (at doses of 0.19, 0.38, or 0.76 mg/kg) is administered intraperitoneally every other day starting from day 3, 7, or 14 post-stroke.[7][8]

-

Motor function is assessed using tests such as the grid-walk and cylinder tests.[8]

-

Neurorestorative effects are evaluated through immunohistochemistry, Golgi-Cox staining, and Western blotting.[8]

-

Signaling Pathways and Mechanisms of Action

BTB09089's primary mechanism of action is the activation of GPR65, which leads to an increase in intracellular cAMP.[6] This activation modulates downstream signaling pathways, resulting in the regulation of cytokine production. In T cells, it suppresses IL-2, while in macrophages, it downregulates pro-inflammatory cytokines (TNF-α, IL-6) and upregulates the anti-inflammatory cytokine IL-10.[2][6]

A proposed mechanism for its anti-fibrotic effects involves the inhibition of the RhoA signaling pathway. BTB09089 has been shown to inhibit the expression of DAAM1, a formin that facilitates RhoA activation, thereby blocking myofibroblast differentiation.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel GPR65 agonist like BTB09089.

References

- 1. amsbio.com [amsbio.com]

- 2. BTB09089 | TDAG8/GPR65 agonist | Probechem Biochemicals [probechem.com]

- 3. The Novel Small Molecule BTB Inhibits Pro-Fibrotic Fibroblast Behavior though Inhibition of RhoA Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR65 - Wikipedia [en.wikipedia.org]

- 5. Activation of T cell death-associated gene 8 regulates the cytokine production of T cells and macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting Neuronal GPR65 With Delayed BTB09089 Treatment Improves Neurorehabilitation Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Neuronal GPR65 With Delayed BTB09089 Treatment Improves Neurorehabilitation Following Ischemic Stroke [pubmed.ncbi.nlm.nih.gov]

The Impact of BTB09089 on Intracellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTB09089 is a potent and specific agonist for the G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8). GPR65 is a proton-sensing receptor predominantly expressed in immune cells and neurons, playing a crucial role in various physiological and pathological processes, including inflammation, immune response, and neuroprotection. This technical guide provides an in-depth analysis of the impact of BTB09089 on key intracellular signaling pathways. We will explore its mechanism of action, downstream effects on critical signaling cascades, and its modulation of cellular functions. This document summarizes quantitative data from various studies, offers detailed experimental protocols for key assays, and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of BTB09089's cellular effects.

Introduction to BTB09089 and GPR65

BTB09089 has been identified as a specific agonist of GPR65, a receptor that is activated by extracellular protons and plays a significant role in conditions associated with localized acidosis, such as inflammation and ischemic events. Upon activation by agonists like BTB09089, GPR65 initiates a cascade of intracellular signaling events that modulate cellular function. Understanding these pathways is critical for the development of therapeutic strategies targeting GPR65.

Core Signaling Pathways Modulated by BTB09089

BTB09089, through its activation of GPR65, influences several key intracellular signaling pathways. The primary pathways affected are the Gs/cAMP/PKA/CREB axis and the G12/13/RhoA pathway.

Gs/cAMP/PKA/CREB Signaling Pathway

Activation of GPR65 by BTB09089 leads to the coupling of the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP-responsive element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and acts as a transcription factor, modulating the expression of genes involved in neuroprotection, immune regulation, and cell survival.

Figure 1: Gs/cAMP/PKA/CREB Signaling Pathway Activated by BTB09089.

G12/13/RhoA Signaling Pathway

In addition to the Gs pathway, GPR65 can also couple to G12/13 proteins. This interaction leads to the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Active, GTP-bound RhoA influences a variety of cellular processes, including cytoskeletal rearrangement, cell migration, and gene transcription.

Figure 2: G12/13/RhoA Signaling Pathway Activated by BTB09089.

Quantitative Data on BTB09089's Effects

The following tables summarize the dose-dependent effects of BTB09089 on key intracellular signaling molecules and cytokine production.

Table 1: Effect of BTB09089 on cAMP Accumulation

| Cell Type | BTB09089 Concentration (µM) | Incubation Time | pH | Outcome | Reference |

| HEK293 cells expressing hTDAG8/mTDAG8 | 0 - 18 | 30 min | 7.0 - 7.9 | Significant dose-dependent increase in cAMP accumulation | [1] |

| HEK293 cells expressing hTDAG8/mTDAG8 | 0 - 18 | 30 min | 6.5 | No significant increase in cAMP accumulation | [1] |

| HEK293 cells (control) | 0 - 18 | 30 min | 7.0 - 7.9 | No increase in cAMP accumulation | [1] |

Table 2: Effect of BTB09089 on Cytokine Production

| Cell Type | Stimulus | BTB09089 Concentration (µM) | Incubation Time | Cytokine | Outcome | Reference |

| Mouse Splenocytes | anti-CD3/anti-CD28 | 1 - 5 | 20 h | IL-2 | Dose-dependent suppression | [1][2] |

| Thioglycollate-induced peritoneal macrophages | LPS | 1 - 5 | 18 h | TNF-α | Dose-dependent suppression | [1][2] |

| Thioglycollate-induced peritoneal macrophages | LPS | 1 - 5 | 18 h | IL-6 | Dose-dependent suppression | [1][2] |

| Thioglycollate-induced peritoneal macrophages | LPS | 1 - 5 | 18 h | IL-10 | Dose-dependent enhancement | [1][2] |

Table 3: Effect of BTB09089 on CREB Phosphorylation

| Model System | BTB09089 Treatment | Outcome | Reference |

| Ischemic Stroke Mouse Model | Intraperitoneal injection | Increased levels of p-CREB in peri-infarct cortical neurons | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

cAMP Accumulation Assay

This protocol describes the measurement of intracellular cAMP levels in response to BTB09089 treatment in HEK293 cells transiently expressing GPR65.

Figure 3: Experimental Workflow for cAMP Accumulation Assay.

Materials:

-

HEK293 cells

-

GPR65 expression vector

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

BTB09089

-

Cell lysis buffer

-

cAMP competitive immunoassay kit (e.g., HTRF, ELISA)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

Transfection: Transfect the cells with a GPR65 expression vector using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24-48 hours.

-

Pre-incubation: Aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes at 37°C.

-

Treatment: Add varying concentrations of BTB09089 (e.g., 0 to 18 µM) to the wells. Include a vehicle control. Incubate for 30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of the chosen cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration using a competitive immunoassay.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the BTB09089 concentration to determine the EC50.

Western Blot for Phospho-CREB (pCREB)

This protocol outlines the detection of phosphorylated CREB in neuronal cells or tissues following treatment with BTB09089.

Figure 4: Experimental Workflow for pCREB Western Blot.

Materials:

-

Cell or tissue samples

-

RIPA buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells or animals with BTB09089. Lyse cells or homogenize tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Loading: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (anti-pCREB) overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total CREB for normalization.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of pCREB to total CREB.

Cytokine Measurement by ELISA

This protocol describes the quantification of cytokines (IL-2, TNF-α, IL-6, IL-10) in the supernatant of cultured splenocytes or macrophages treated with BTB09089.

Figure 5: Experimental Workflow for Cytokine ELISA.

Materials:

-

Primary splenocytes or macrophages

-

Cell culture medium

-

BTB09089

-

Stimulating agent (e.g., anti-CD3/anti-CD28 for splenocytes, LPS for macrophages)

-

Cytokine ELISA kits (for IL-2, TNF-α, IL-6, IL-10)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Isolate and culture splenocytes or macrophages in a 96-well plate. Treat the cells with the desired concentrations of BTB09089 in the presence or absence of a stimulus.

-

Incubation: Incubate the cells for the specified time (e.g., 18-20 hours).

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Perform a sandwich ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate.

-

Adding standards and samples (supernatants).

-

Adding a biotinylated detection antibody.

-

Adding an enzyme-conjugated streptavidin.

-

Adding a substrate and stopping the reaction.

-

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

RhoA Activation Assay (Pull-down)

This protocol details a method to measure the activation of RhoA in cells treated with BTB09089.

Figure 6: Experimental Workflow for RhoA Activation Assay.

Materials:

-

Cultured cells

-

BTB09089

-

RhoA activation assay kit (containing Rhotekin-RBD beads and lysis buffer)

-

Anti-RhoA antibody

-

Western blot reagents and equipment

Procedure:

-

Cell Treatment and Lysis: Treat cells with BTB09089. Lyse the cells using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Pull-down: Incubate a portion of the cell lysate with Rhotekin-RBD beads to specifically pull down active, GTP-bound RhoA.

-

Washing: Wash the beads to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Western Blot: Analyze the eluates by Western blotting using an anti-RhoA antibody. Also, run a sample of the total cell lysate to determine the total RhoA levels.

-

Data Analysis: Quantify the band intensity of the pulled-down RhoA and normalize it to the total RhoA in the lysate to determine the relative level of RhoA activation.

Conclusion

BTB09089 is a valuable pharmacological tool for studying the function of GPR65. Its activation of this receptor triggers distinct intracellular signaling cascades, primarily the Gs/cAMP/PKA/CREB and G12/13/RhoA pathways. These signaling events lead to significant modulation of cellular functions, including the regulation of cytokine production in immune cells and the activation of pro-survival pathways in neurons. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting the GPR65 signaling axis. Further research into the nuanced effects of BTB09089 in different cellular contexts will continue to elucidate the complex roles of GPR65 in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of T cell death-associated gene 8 regulates the cytokine production of T cells and macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Neuronal GPR65 With Delayed BTB09089 Treatment Improves Neurorehabilitation Following Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of BTB09089

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTB09089 is a novel small molecule compound that has garnered significant interest within the scientific community for its specific agonistic activity towards the T cell death-associated gene 8 (TDAG8), also known as GPR65.[1][2] TDAG8 is a proton-sensing G protein-coupled receptor (GPCR) predominantly expressed in immune cells, and its activation has been linked to the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of BTB09089, summarizing key preclinical findings and outlining detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting inflammatory and immune-mediated diseases.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for BTB09089, such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability, are not extensively reported in publicly available literature. However, preclinical in vivo studies provide some insights into its administration and formulation.

In Vivo Administration

BTB09089 has been successfully administered in rodent models, primarily through intraperitoneal and intracerebroventricular injections. An effective dose for neuroprotection in a mouse model of ischemic stroke was found to be 0.76 mg/kg, administered intraperitoneally.[1]

Table 1: In Vivo Administration of BTB09089

| Species | Route of Administration | Dose | Vehicle | Study Context | Reference |

| Mouse | Intraperitoneal | 0.76 mg/kg | 1% DMSO and 5.94% β-cyclodextrin in saline | Ischemic Stroke | [1] |

| Rat | Intracerebroventricular | 5-20 µM (8 µL) | Not specified | Cerebral Ischemia-Reperfusion Injury | [2] |

Formulation for In Vivo Use

A protocol for preparing a suspended solution of BTB09089 suitable for oral and intraperitoneal injection has been described. This involves a multi-step process to achieve a concentration of 5 mg/mL.

Experimental Protocol: Preparation of BTB09089 for In Vivo Administration

-

Stock Solution Preparation: Prepare a 50.0 mg/mL stock solution of BTB09089 in DMSO.

-

Working Solution Preparation (1 mL example):

-

To 400 µL of PEG300, add 100 µL of the 50.0 mg/mL DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

The final concentration of the suspended solution is 5 mg/mL.

-

Pharmacodynamics

BTB09089 exerts its biological effects primarily through the activation of the TDAG8 receptor. This interaction triggers a cascade of downstream signaling events, leading to the modulation of various cellular functions, particularly within the immune system.

Mechanism of Action

BTB09089 is a specific agonist of TDAG8/GPR65.[2][3] Its activation of this receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] Furthermore, BTB09089 has been shown to inhibit the RhoA signaling pathway, which is involved in cell motility and cytoskeletal organization.

In Vitro Efficacy

The pharmacodynamic effects of BTB09089 have been characterized in various in vitro assays, demonstrating its ability to modulate key cellular signaling pathways and immune cell functions.

Table 2: In Vitro Pharmacodynamic Effects of BTB09089

| Assay | Cell Type | Effect | Concentration Range | Reference |

| cAMP Accumulation | HEK293 cells expressing TDAG8 | Increased cAMP levels | 0-18 µM | [2] |

| Cytokine Production (IL-2) | Mouse Splenocytes | Suppression of IL-2 | 1-5 µM | [2][4] |

| Cytokine Production (TNF-α, IL-6) | Mouse Peritoneal Macrophages | Suppression of TNF-α and IL-6 | 1-5 µM | [2][4] |

| Cytokine Production (IL-10) | Mouse Peritoneal Macrophages | Enhancement of IL-10 | 1-5 µM | [2][4] |

| RhoA Activity | Human Fibroblasts | Inhibition of RhoA activity | Not specified |

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: Culture HEK293 cells transiently or stably expressing human or mouse TDAG8/GPR65 in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.

-

Add BTB09089 at various concentrations (e.g., 0-18 µM) to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells.

-

Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

-

Data Analysis: Plot the cAMP concentration against the BTB09089 concentration to determine the EC50 value.

Experimental Protocol: Cytokine Production Assay in Mouse Splenocytes

-

Splenocyte Isolation: Isolate splenocytes from wild-type and TDAG8 knockout mice.

-

Cell Culture: Culture the splenocytes in complete RPMI-1640 medium.

-

Stimulation and Treatment:

-

Seed the splenocytes into 96-well plates.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and IL-2 production.

-

Concurrently, treat the cells with BTB09089 at various concentrations (e.g., 1-5 µM).

-

Incubate for 20 hours.

-

-

Cytokine Measurement: Collect the culture supernatant and measure the concentration of IL-2 using an ELISA kit.

-

Data Analysis: Compare the IL-2 levels in BTB09089-treated wells to the vehicle-treated control wells.

Experimental Protocol: Cytokine Production Assay in Mouse Peritoneal Macrophages

-

Macrophage Isolation: Elicit and harvest peritoneal macrophages from mice following an intraperitoneal injection of thioglycollate broth.

-

Cell Culture: Culture the macrophages in complete DMEM.

-

Stimulation and Treatment:

-

Seed the macrophages into 96-well plates and allow them to adhere.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

-

Concurrently, treat the cells with BTB09089 at various concentrations (e.g., 1-5 µM).

-

Incubate for 18 hours.

-

-

Cytokine Measurement: Collect the culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-10 using ELISA or a multiplex cytokine assay.

-

Data Analysis: Analyze the dose-dependent effect of BTB09089 on the production of each cytokine.

Experimental Protocol: RhoA Activity Assay in Human Fibroblasts

-

Cell Culture: Culture human fibroblasts in appropriate media.

-

Stimulation and Treatment:

-

Serum-starve the cells before the experiment.

-

Treat the cells with BTB09089 for a specified duration.

-

Stimulate the cells with a RhoA activator, such as TGF-β, to induce RhoA activation.

-

-

Cell Lysis: Lyse the cells in a buffer that preserves GTP-bound RhoA.

-

Pull-down Assay:

-

Incubate the cell lysates with Rhotekin-RBD beads, which specifically bind to active (GTP-bound) RhoA.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Western Blotting:

-

Elute the bound proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-RhoA antibody to detect the amount of active RhoA.

-

-

Data Analysis: Quantify the band intensity to determine the relative levels of active RhoA in treated versus untreated cells.

Conclusion

BTB09089 is a potent and specific agonist of the TDAG8/GPR65 receptor with demonstrated activity in modulating immune responses and neuroprotective pathways in preclinical models. Its ability to increase cAMP levels and inhibit RhoA signaling underscores its potential as a therapeutic agent for a range of diseases. While the pharmacodynamic profile of BTB09089 is increasingly well-characterized, a comprehensive understanding of its pharmacokinetic properties in vivo remains an area for future investigation. The experimental protocols detailed in this guide provide a framework for further research into the biological activities of BTB09089 and other TDAG8 agonists, which will be crucial for their continued development and potential translation to the clinic.

References

- 1. Targeting Neuronal GPR65 With Delayed BTB09089 Treatment Improves Neurorehabilitation Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BTB09089 | TDAG8/GPR65 agonist | Probechem Biochemicals [probechem.com]

- 4. Activation of T cell death-associated gene 8 regulates the cytokine production of T cells and macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The GPR65 Agonist BTB09089: A Neuroprotective Strategy in Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the neuroprotective and neurorestorative effects of BTB09089, a specific agonist for the G-protein coupled receptor 65 (GPR65), in the context of ischemic stroke. The following sections provide a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for reproducing key findings, and a visualization of the implicated signaling pathways. The information presented is primarily based on preclinical studies in a mouse model of photothrombotic ischemia.

Quantitative Data Summary

The neuroprotective effects of BTB09089 have been quantified across several domains, including motor function, neuronal survival, and markers of neuroplasticity. The data is summarized in the tables below, comparing outcomes in wild-type (WT) and GPR65 knockout (GPR65-/-) mice subjected to photothrombotic ischemia (PTI).

Motor Function Recovery

Delayed treatment with BTB09089 has been shown to significantly improve motor outcomes in wild-type mice following ischemic stroke.[1][2][3][4] This beneficial effect is dependent on the presence of GPR65, as it is absent in GPR65 knockout mice.[1][2][3][4]

Table 1: Effect of Delayed BTB09089 Treatment on Motor Function

| Behavioral Test | Treatment Group | Outcome Measure (Day 21 post-PTI) | Significance vs. PTI Control |

| Grid-Walk Test | WT + BTB09089 | Increased Percentage of Correct Steps | p < 0.05 |

| GPR65-/- + BTB09089 | No Significant Improvement | Not Significant | |

| Cylinder Test | WT + BTB09089 | Increased Forelimb Use of Contralateral Paw | p < 0.05 |

| GPR65-/- + BTB09089 | No Significant Improvement | Not Significant |

Neuronal Density and Glial Response

BTB09089 treatment mitigates neuronal loss in the peri-infarct cortex and modulates the glial response in a GPR65-dependent manner.[1][2][3]

Table 2: Histological Outcomes of Delayed BTB09089 Treatment

| Histological Marker | Treatment Group | Outcome Measure in Peri-infarct Cortex | Significance vs. PTI Control |

| Neuronal Density (NeuN+) | WT + BTB09089 | Increased Neuronal Survival | p < 0.05 |

| GPR65-/- + BTB09089 | No Significant Protection | Not Significant | |

| Microglial Activation (Iba1+) | WT + BTB09089 | Reduced Microglial Activation | p < 0.05 |

| GPR65-/- + BTB09089 | No Significant Reduction | Not Significant | |

| Glial Scar Formation (GFAP+) | WT + BTB09089 | Reduced Glial Scarring | p < 0.05 |

| GPR65-/- + BTB09089 | No Significant Reduction | Not Significant |

Markers of Neuroplasticity

The administration of BTB09089 promotes neuroplasticity, an effect that is contingent on the activation of neuronal GPR65.[1][3] This is evidenced by increased expression of synaptic proteins and enhanced dendritic complexity.[1][3]

Table 3: Neuroplasticity Markers Following Delayed BTB09089 Treatment

| Neuroplasticity Marker | Treatment Group | Outcome Measure in Peri-infarct Cortex | Significance vs. PTI Control |

| Synaptophysin (SYN) Puncta Density | WT + BTB09089 | Increased Density | p < 0.05 |

| Growth-Associated Protein-43 (GAP43) Puncta Density | WT + BTB09089 | Increased Density | p < 0.05 |

| Dendritic Spine Density | WT + BTB09089 | Increased Density | p < 0.05 |

| Dendritic Branch Length & Complexity | WT + BTB09089 | Increased Length and Complexity | p < 0.05 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of BTB09089's neuroprotective effects.

Animal Model: Photothrombotic Ischemic Stroke

A focal cortical ischemic stroke is induced in adult male mice using the photothrombotic method.[1][2]

-

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Photosensitizer Administration: The photosensitive dye Rose Bengal (15 mg/ml in sterile saline) is injected intraperitoneally.

-

Cranial Exposure: A midline incision is made on the scalp to expose the skull.

-

Photo-irradiation: Five minutes after the dye injection, a cold light source is focused on the sensorimotor cortex of the right hemisphere for 15 minutes to induce thrombosis.

-

Post-operative Care: The scalp is sutured, and the animal is allowed to recover in a warm environment.

Drug Administration

BTB09089 is administered to evaluate its therapeutic efficacy with a delayed treatment paradigm.[1][2]

-

Dosage and Route: BTB09089 is administered via intraperitoneal injection.

-

Treatment Schedule: Treatment is initiated at 3, 7, or 14 days post-stroke and continued every other day.

Behavioral Testing

Motor function is assessed using standardized behavioral tests.

-

Grid-Walk Test: Mice are placed on an elevated grid and their ability to correctly place their paws is recorded. The percentage of foot faults for the contralateral forelimb is calculated.

-

Cylinder Test: Mice are placed in a transparent cylinder, and the frequency of spontaneous forelimb use for wall exploration is recorded to assess forelimb asymmetry.

Immunohistochemistry

Immunohistochemical staining is performed on brain sections to quantify neuronal survival and glial responses.

-

Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are harvested, post-fixed in PFA, and then cryoprotected in a sucrose (B13894) solution. Coronal sections are cut using a cryostat.

-

Staining: Sections are incubated with primary antibodies against specific cellular markers (e.g., NeuN for neurons, Iba1 for microglia, GFAP for astrocytes).

-

Visualization: Following incubation with fluorescently labeled secondary antibodies, the sections are imaged using a confocal microscope.

-

Quantification: The number of positive cells or the intensity of the fluorescent signal is quantified in the peri-infarct region using image analysis software.

Western Blotting

Western blotting is used to measure the levels of key signaling proteins.

-

Protein Extraction: Protein lysates are prepared from the peri-infarct cortical tissue.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., p-CREB, total CREB, AKT).

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).

Golgi-Cox Staining

This technique is employed to visualize dendritic morphology.

-

Staining: Brain tissue is processed using a Golgi-Cox staining kit according to the manufacturer's instructions.

-

Sectioning: Thick coronal sections are cut using a vibratome.